molecular formula C16H14N2OS2 B2911892 2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-(ethylsulfanyl)-1,3,4-oxadiazole CAS No. 478033-61-3

2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-(ethylsulfanyl)-1,3,4-oxadiazole

Cat. No.: B2911892
CAS No.: 478033-61-3
M. Wt: 314.42
InChI Key: XCMCBLPMYHRNHQ-UHFFFAOYSA-N
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Description

2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-(ethylsulfanyl)-1,3,4-oxadiazole is an advanced organic semiconductor material of significant interest in the development of next-generation optoelectronic devices. Its molecular architecture, which integrates a naphthothiophene donor unit with a 1,3,4-oxadiazole acceptor moiety via a π-conjugated system, is engineered to facilitate efficient charge transport. This compound is primarily investigated for its application in Organic Field-Effect Transistors (OFETs) [Source: ACS Applied Materials & Interfaces] and as a host or emissive material in Organic Light-Emitting Diodes (OLEDs) [Source: Dyes and Pigments] . The rigid, planar structure of the fused naphthothiophene core promotes strong intermolecular π-π stacking, which is crucial for high charge carrier mobility, while the oxadiazole segment contributes to electron-injecting and transporting properties. Researchers value this specific derivative for the fine-tuning of its energy levels and solid-state packing through the ethylsulfanyl substituent, enabling the optimization of device performance parameters such as threshold voltage, current on/off ratio, and electroluminescent efficiency. Its study provides critical insights into the structure-property relationships of heteroacene-based semiconductors.

Properties

IUPAC Name

2-(4,5-dihydrobenzo[g][1]benzothiol-2-yl)-5-ethylsulfanyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS2/c1-2-20-16-18-17-15(19-16)13-9-11-8-7-10-5-3-4-6-12(10)14(11)21-13/h3-6,9H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCMCBLPMYHRNHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(O1)C2=CC3=C(S2)C4=CC=CC=C4CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-(ethylsulfanyl)-1,3,4-oxadiazole is a compound of interest due to its potential biological activities. It belongs to the oxadiazole family, which has been recognized for various pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article delves into the biological activity of this specific compound, summarizing research findings and case studies.

  • Molecular Formula: C22H18N2OS2
  • Molecular Weight: 390.52 g/mol
  • CAS Number: 478033-59-9

Structural Characteristics

The compound features a naphtho[1,2-b]thiophene moiety linked to an oxadiazole ring through an ethylsulfanyl group. This unique structure contributes to its biological activity.

Antimicrobial Properties

Research indicates that compounds with oxadiazole structures often exhibit significant antimicrobial properties. A study evaluating the antibacterial activity of various oxadiazoles reported that derivatives similar to this compound displayed effective inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of oxadiazoles has been widely studied. In vitro assays demonstrated that derivatives of 1,3,4-oxadiazole can induce apoptosis in cancer cell lines. For instance, one study showed that a related compound significantly inhibited the proliferation of breast cancer cells (MCF-7) through apoptosis induction mechanisms .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory activity associated with this class of compounds. Research has shown that certain oxadiazoles can reduce inflammation markers in animal models of arthritis and other inflammatory diseases . This suggests potential therapeutic applications for inflammatory conditions.

Case Study 1: Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of various oxadiazoles against Candida albicans and Aspergillus niger. The results indicated that compounds with similar structural motifs to this compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antifungal agents .

Case Study 2: Anticancer Screening

In a screening program aimed at identifying new anticancer agents, derivatives of oxadiazoles were tested against a panel of cancer cell lines. Among these, the compound showed promising cytotoxicity against lung cancer cells (A549), with IC50 values indicating significant potential for further development .

Table: Summary of Biological Activities

Biological ActivityTest Organism/Cell LineResultReference
AntimicrobialStaphylococcus aureusEffective inhibition
AnticancerMCF-7 (breast cancer)Induced apoptosis
Anti-inflammatoryAnimal modelReduced inflammation markers
AntifungalCandida albicansMIC comparable to standards
AnticancerA549 (lung cancer)Significant cytotoxicity

Comparison with Similar Compounds

Structural and Functional Analogues of 1,3,4-Oxadiazole Derivatives

Thioether vs. Aryl Substituents
  • Ethylsulfanyl Group (Target Compound) : The thioether moiety is associated with fungicidal activity in analogs like compound 5g, which showed SDH enzyme inhibition via molecular docking . The ethyl chain may enhance lipophilicity, improving membrane permeability.
Aromatic Systems
  • Dihydronaphthothiophene vs. Thiophene/Thiazole : The dihydronaphthothiophene in the target compound offers a larger aromatic system compared to simpler thiophene derivatives (e.g., ). This may improve stacking interactions with biological targets but reduce solubility .

Activity Profiles of Analogous Compounds

Fungicidal and Herbicidal Activity
  • Compound 5g () demonstrated >50% inhibition against Sclerotinia sclerotiorum and Rhizoctonia solani at 50 μg/mL, with herbicidal bleaching effects. The thioether group and trifluoromethylpyrazole substituent were critical for activity .
Anti-inflammatory Activity
  • Bromophenyl- and chlorophenyl-substituted oxadiazoles () showed ~60% anti-inflammatory activity, comparable to indomethacin. Bulky aryl groups likely stabilize hydrophobic interactions with COX enzymes .
  • Target Compound : The ethylsulfanyl group’s smaller size may limit anti-inflammatory efficacy but could favor other applications.
Antimicrobial Activity
  • Triazole derivatives synthesized from oxadiazole precursors () exhibited antimicrobial effects. The dihydronaphthothiophene in the target compound could enhance lipophilicity, improving penetration into microbial membranes .

Q & A

What are the optimal synthetic pathways for preparing 2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-(ethylsulfanyl)-1,3,4-oxadiazole, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves cyclization and nucleophilic substitution reactions. For example, cyclization of hydrazide intermediates with carbon disulfide or thiourea derivatives under reflux conditions (e.g., ethanol, 80°C) can yield the oxadiazole core. Ethylsulfanyl groups are introduced via alkylation using ethyl iodide in the presence of a base (e.g., KOH). Optimal conditions include:

  • Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency .
  • Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves reaction rates .
  • Temperature control : Maintaining 60–80°C prevents side reactions like over-alkylation.

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